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Compound of Interest

Compound Name: 3,3-Dimethylcyclobutan-1-one

Cat. No.: B073612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computationally analyzed reaction

pathways of different cycloketones, focusing on cyclobutanone, cyclopentanone, and

cyclohexanone. The information presented is supported by experimental and theoretical data

from various scientific studies, offering insights into their reactivity and potential applications in

chemical synthesis and drug development.

Comparative Analysis of Reaction Pathways
The reactivity of cycloketones is significantly influenced by ring strain and the nature of the

substituents. Computational studies have elucidated the thermodynamics and kinetics of

various reaction pathways, providing valuable data for predicting reaction outcomes and

designing synthetic routes. The following table summarizes key quantitative data for prominent

reaction pathways of cyclobutanone, cyclopentanone, and cyclohexanone.
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Methodologies
The data presented in this guide are derived from various computational chemistry studies. The

primary methodologies employed in these investigations include:

Density Functional Theory (DFT): A widely used method for calculating the electronic

structure of molecules. Functionals such as B3LYP and M06-2X, combined with basis sets

like 6-31G(d,p) and 6-311+G**, have been frequently utilized to optimize geometries and

calculate reaction energies.[4][7][8]

Complete Basis Set (CBS) Methods: High-accuracy composite methods, such as CBS-QB3,

are employed to obtain reliable thermochemical data, including enthalpies of formation and

activation energies.[1]

Ab Initio Calculations: Methods like Møller-Plesset perturbation theory (MP2) and Coupled

Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are used for

high-accuracy energy calculations, often on geometries optimized at a lower level of theory.

[6][9]

Molecular Dynamics (MD) Simulations: On-the-fly molecular dynamics simulations using

semi-empirical multi-reference configuration interaction (MRCI) potential energy surfaces

have been used to study the photochemical dynamics of cyclohexanone.[5]

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify

that a calculated transition state connects the correct reactants and products on the potential

energy surface.[4][8]
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Visualized Reaction Pathways
The following diagrams illustrate key reaction pathways for cyclobutanone, cyclopentanone,

and cyclohexanone as described in computational studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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